1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane

Lipophilicity Drug Design Partition Coefficient

1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane (CAS 38335-59-0) is a hexahydro-1,3,5-triazine derivative bearing three meta-trifluoromethylphenyl substituents on the triazinane ring nitrogen atoms. The compound is classified as a 1,3,5-triazinane—a saturated six-membered heterocycle containing three nitrogen atoms—and serves as a stable, pre-formed surrogate for formaldimine in aminomethylation and cycloaddition chemistry.

Molecular Formula C24H18F9N3
Molecular Weight 519.4 g/mol
CAS No. 38335-59-0
Cat. No. B11523260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane
CAS38335-59-0
Molecular FormulaC24H18F9N3
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESC1N(CN(CN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C24H18F9N3/c25-22(26,27)16-4-1-7-19(10-16)34-13-35(20-8-2-5-17(11-20)23(28,29)30)15-36(14-34)21-9-3-6-18(12-21)24(31,32)33/h1-12H,13-15H2
InChIKeyMEJBMDLLHNWBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane (CAS 38335-59-0) — Core Physicochemical and Structural Profile for Scientific Procurement


1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane (CAS 38335-59-0) is a hexahydro-1,3,5-triazine derivative bearing three meta-trifluoromethylphenyl substituents on the triazinane ring nitrogen atoms . The compound is classified as a 1,3,5-triazinane—a saturated six-membered heterocycle containing three nitrogen atoms—and serves as a stable, pre-formed surrogate for formaldimine in aminomethylation and cycloaddition chemistry . With a molecular formula of C₂₄H₁₈F₉N₃ and a molecular weight of 519.4 g·mol⁻¹ , this electron-deficient triazinane is of interest in medicinal chemistry, catalysis, and materials science due to the pronounced electron-withdrawing character of its nine fluorine atoms.

1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane — Why In-Class Triazinane Analogs Cannot Be Simply Interchanged


Although 1,3,5-triaryl-1,3,5-triazinanes share a common heterocyclic core, the nature of the N-aryl substituent dictates the compound's physicochemical properties, electronic profile, and solid-state behaviour [1]. The nine fluorine atoms in 1,3,5-tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane impart uniquely high lipophilicity (logP 7.64) and a dramatically depressed melting point (~34–38 °C) relative to the unsubstituted phenyl analog [2]. These differences preclude simple drop-in replacement in applications where partition coefficient, thermal processing window, or crystal packing are design-critical parameters—generic substitution without accounting for these quantifiable disparities will yield unpredictable solubility, stability, or reactivity outcomes.

1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane — Head-to-Head Quantitative Differentiation Against the Nearest Triazinane Analogs


Lipophilicity (logP) Advantage Over Unsubstituted Phenyl and 4-Methoxyphenyl Triazinane Analogs

1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane exhibits a computed logP of 7.64, which is 3.05 log units higher than that of 1,3,5-triphenyl-1,3,5-triazinane (logP 4.59) . This represents an approximately 1,100-fold increase in octanol–water partition coefficient, directly attributable to the nine fluorine atoms of the meta-CF₃ substituents.

Lipophilicity Drug Design Partition Coefficient

Melting Point Depression Relative to 1,3,5-Triphenyl-1,3,5-triazinane — Processing Window Advantage

The melting point of 1,3,5-tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane is reported as 34–38 °C [1], compared to 190–192 °C for the unsubstituted phenyl analog 1,3,5-triphenyl-1,3,5-triazinane . The ΔTₘ of approximately −154 °C (an 82% reduction) is among the largest melting-point depressions observed within the triaryl-triazinane series and reflects disrupted crystal packing induced by the bulky, electron-withdrawing CF₃ groups.

Thermal Properties Processability Crystal Engineering

Electron-Withdrawing Character (Hammett σₘ) — Differentiated Reactivity in Formaldimine-Generating Reactions

The meta-trifluoromethyl substituent carries a Hammett σₘ value of +0.43, compared to σₘ = 0.00 for hydrogen (phenyl analog) and σₚ = −0.27 for the methoxy group (4-methoxyphenyl analog) [1]. As 1,3,5-triazinanes function as formaldimine surrogates whose N-aryl substituents modulate the electrophilicity of the imine intermediate , the strongly electron-withdrawing CF₃ group is expected to increase the electrophilic character of the generated formaldimine, thereby enhancing reactivity toward nucleophiles in Mannich and related transformations.

Electronic Effects Hammett Constants Mannich Reaction

Single-Crystal X-Ray Structure Confirmation — Validated Molecular Geometry for the 3-CF₃ Regioisomer

The single-crystal X-ray structure of the methane diamine precursor Ar-NHCH₂NH-Ar with Ar = 3-(CF₃)C₆H₄ has been determined, and the cyclized 1,3,5-triazinane derivative containing 3-trifluoromethylphenyl substituents has been structurally characterized alongside its 2-CF₃, 4-CF₃, and 3,5-bis(CF₃) regioisomeric analogs [1]. This provides unambiguous confirmation of molecular connectivity, regiochemistry, and solid-state conformation—critical information for structure-based design that is unavailable for many other triazinane analogs.

Crystal Structure X-ray Diffraction Molecular Geometry

Where 1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane Outperforms Generic Alternatives — Evidence-Backed Application Scenarios


High-Lipophilicity Lead Optimization in Medicinal Chemistry

When a drug discovery program requires a heterocyclic scaffold with logP > 7 for blood–brain barrier penetration or intracellular target engagement, 1,3,5-tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane (logP 7.64) provides a >1,000-fold lipophilicity advantage over the triphenyl analog (logP 4.59). This property is directly relevant for CNS-targeted probe design where passive membrane permeability correlates with logD.

Melt-Processable Triazinane Building Block for Solvent-Free Synthesis

With a melting point of 34–38 °C , this compound can be handled as a low-viscosity melt just above ambient temperature, enabling solvent-free reactions, melt-casting for polymer composites, or hot-melt extrusion. The triphenyl analog (mp 190–192 °C) requires high-temperature processing that may degrade thermally sensitive co-reactants, making the CF₃-substituted variant the superior choice for mild-condition melt processing.

Electronic Tuning of Formaldimine Electrophilicity in Mannich-Type Reactions

The strong electron-withdrawing nature of the meta-CF₃ group (σₘ = +0.43) enhances the electrophilicity of the formaldimine generated in situ from this triazinane, making it the reagent of choice when high reactivity toward weak nucleophiles is desired. This electronic differentiation is exploitable in enantioselective Mannich reactions catalyzed by chiral-at-metal Rh(III) complexes, where aryl substituent identity profoundly influences both yield and enantioselectivity .

Crystallographically Validated Standard for Regioisomer-Specific Assays

Because the 3-CF₃ regioisomer has been unambiguously characterized by single-crystal X-ray diffraction , it can serve as a certified reference standard for HPLC method development, ensuring accurate identification and quantification of the 3-CF₃ regioisomer in mixtures containing the 2-CF₃ or 4-CF₃ analogs—a common analytical challenge in fluorinated compound libraries.

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